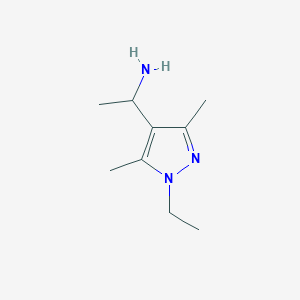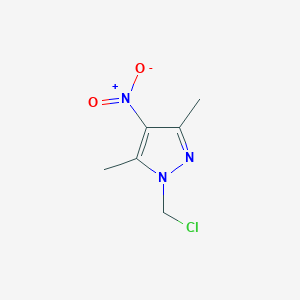
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine
Vue d'ensemble
Description
The compound "1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine" is a derivative of the pyrazole class, which is known for its diverse applications in medicinal chemistry and as ligands in coordination chemistry. Pyrazole derivatives are often synthesized through various methods, including annulation reactions and cyclocondensation, and can be further modified to enhance their properties or to create complexes with metals .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through reactions such as the 3+2 annulation method. For instance, a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized via a Knoevenagel condensation followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and then acetylated to yield various N-acetylated derivatives . These methods demonstrate the versatility of synthetic approaches for pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray diffraction. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, revealing dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . Similarly, the structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated, showing a monoclinic space group and indicating potential bioactivity .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including coordination with metal ions. For instance, bis[(3,5-dimethyl-1-pyrazolyl)methyl]ethylamine ligand forms complexes with rhodium, where the ligand can exhibit different bonding modes depending on the steric and electronic environment . Coordination compounds with cobalt, nickel, and copper have also been reported, where the pyrazole and amine nitrogen atoms of the ligand coordinate to the metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of substituents. For example, the presence of acetyl groups can affect the solubility and reactivity of the compounds . The crystal structures provide insights into the intermolecular interactions that can influence the melting points and stability of the compounds . Additionally, the coordination chemistry of these derivatives can lead to compounds with varying geometries and coordination numbers, which can be studied using spectroscopic methods and crystallography .
Applications De Recherche Scientifique
Antifungal Applications
Pyrazole derivatives have been studied for their antifungal properties, particularly against Fusarium oxysporum, a pathogen responsible for diseases in crops. For example, a study on small molecules against Fusarium oxysporum highlights the structure-activity relationship (SAR) of various pyrazole compounds, suggesting their potential as antifungal agents (Kaddouri et al., 2022).
Synthetic Approaches and Medicinal Chemistry
Pyrazoles are recognized for their role in medicinal chemistry, serving as a core structure for many biologically active compounds. A comprehensive review of pyrazole synthesis methods outlines their widespread biological activities, including anticancer, analgesic, and anti-inflammatory effects, highlighting the synthetic versatility and therapeutic potential of pyrazole-based compounds (Dar & Shamsuzzaman, 2015).
Neurodegenerative Disease Management
Research on pyrazoline, a closely related compound, indicates its effectiveness in treating neurodegenerative diseases. Pyrazolines have shown neuroprotective properties, suggesting their application in managing Alzheimer's and Parkinson's diseases, as well as psychiatric disorders (Ahsan et al., 2022).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using pyrazoline derivatives is a subject of ongoing research. These compounds, due to their stability and pharmacological activities, are integral to developing new therapeutic agents. The chemistry of pyrazoline derivatives is explored in various studies, underlining their significance in synthesizing diverse heterocyclic systems (Gomaa & Ali, 2020).
Anticancer Research
Pyrazoline derivatives are also investigated for their anticancer properties. Recent research discusses synthetic strategies for developing new anticancer agents using pyrazoline, emphasizing the biological activity and potential of these compounds in oncology (Ray et al., 2022).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Orientations Futures
This could involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-5-12-8(4)9(6(2)10)7(3)11-12/h6H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZKNPUAVZUVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234524 | |
| Record name | 1-Ethyl-α,3,5-trimethyl-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine | |
CAS RN |
936940-41-9 | |
| Record name | 1-Ethyl-α,3,5-trimethyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-α,3,5-trimethyl-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)
![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)








![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)

